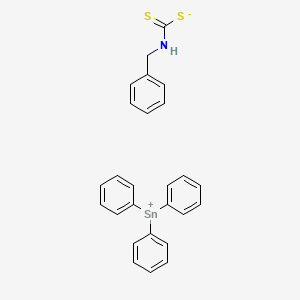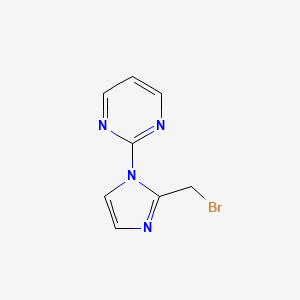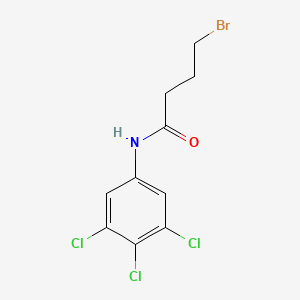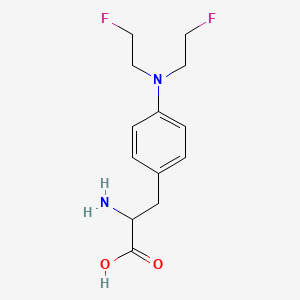
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a benzazepine derivative and an acylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as toluene or methanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products of reduction are usually alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The major products depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other complex molecules and as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with certain receptors and enzymes in the body, which can modulate various physiological processes.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and neurotransmission. These interactions contribute to its potential therapeutic effects.
Comparación Con Compuestos Similares
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide can be compared with other benzazepine derivatives:
Propiedades
Número CAS |
921752-02-5 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
N-(3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)14-13-4-3-11-5-7-15(2)8-6-12(11)9-13/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Clave InChI |
UGYPMBBUHVLTDU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(CCN(CC2)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


stannane](/img/structure/B14172867.png)
![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)


![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)



![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)

![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)

